Methylethyl 4-methyl-6-(3-methyl(2-thienyl))-2-oxo-1,3,6-trihydropyrimidine-5-carboxylate
CAS No.:
Cat. No.: VC9084991
Molecular Formula: C14H18N2O3S
Molecular Weight: 294.37 g/mol
* For research use only. Not for human or veterinary use.
Specification
| Molecular Formula | C14H18N2O3S |
|---|---|
| Molecular Weight | 294.37 g/mol |
| IUPAC Name | propan-2-yl 6-methyl-4-(3-methylthiophen-2-yl)-2-oxo-3,4-dihydro-1H-pyrimidine-5-carboxylate |
| Standard InChI | InChI=1S/C14H18N2O3S/c1-7(2)19-13(17)10-9(4)15-14(18)16-11(10)12-8(3)5-6-20-12/h5-7,11H,1-4H3,(H2,15,16,18) |
| Standard InChI Key | AMZJFZSJTCDTSK-UHFFFAOYSA-N |
| SMILES | CC1=C(SC=C1)C2C(=C(NC(=O)N2)C)C(=O)OC(C)C |
| Canonical SMILES | CC1=C(SC=C1)C2C(=C(NC(=O)N2)C)C(=O)OC(C)C |
Introduction
Methylethyl 4-methyl-6-(3-methyl(2-thienyl))-2-oxo-1,3,6-trihydropyrimidine-5-carboxylate is a complex organic compound that belongs to the class of pyrimidine derivatives. This compound is characterized by its unique structure, which includes a pyrimidine ring substituted with various functional groups, including a thienyl group and a carboxylate ester. The molecular formula for this compound is , and it has a molecular weight of approximately 266.32 g/mol.
Synthesis
The synthesis of Methylethyl 4-methyl-6-(3-methyl(2-thienyl))-2-oxo-1,3,6-trihydropyrimidine-5-carboxylate typically involves multi-step reactions starting from simpler organic compounds. The synthesis pathway generally includes:
-
Formation of the pyrimidine ring through condensation reactions.
-
Introduction of the thienyl group via electrophilic substitution.
-
Esterification to form the final carboxylate ester.
Biological Activity
Research indicates that compounds similar to Methylethyl 4-methyl-6-(3-methyl(2-thienyl))-2-oxo-1,3,6-trihydropyrimidine-5-carboxylate exhibit a range of biological activities. These include:
-
Antimicrobial Properties: Some derivatives have shown efficacy against various bacterial strains.
-
Anti-inflammatory Effects: In silico studies suggest potential as inhibitors of inflammatory pathways.
Research Findings
Recent studies have focused on the pharmacological properties and potential therapeutic applications of pyrimidine derivatives:
| Study | Findings |
|---|---|
| PubChem Study | Identified as having potential biological activity; molecular docking studies suggest inhibition of specific enzymes involved in inflammation. |
| MDPI Research | Evaluated for anti-inflammatory activity; suggested as a candidate for further optimization in drug design. |
- mass of a compound required to prepare a solution of known volume and concentration
- volume of solution required to dissolve a compound of known mass to a desired concentration
- concentration of a solution resulting from a known mass of compound in a specific volume